E7130

Cancer-associated fibroblast (CAF) suppression α-SMA reduction Tumor microenvironment amelioration

This listing is for E7130 (CAS 2220148-40-1), a microtubule inhibitor with formula C58H83NO17 and MW 1066.3 g/mol. NOT BMS-986278 (LPA1 antagonist). Validated identity ensures reproducible research; ideal for correcting database misannotations involving CID 148494876. For research use only.

Molecular Formula C58H83NO17
Molecular Weight 1066.3 g/mol
Cat. No. B14018519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE7130
Molecular FormulaC58H83NO17
Molecular Weight1066.3 g/mol
Structural Identifiers
SMILESCC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CN)O)C)C)OC9CC(C1=C)O2)C
InChIInChI=1S/C58H83NO17/c1-25-13-31-7-9-35-26(2)14-33(62-35)11-12-56-22-43-52(75-56)53-54(68-43)55(76-56)51-36(66-53)10-8-32(64-51)15-46(61)70-50-30(6)49-40(65-39(50)17-37(63-31)29(25)5)18-38-42(67-49)21-58(71-38)23-44-48(74-58)28(4)20-57(73-44)19-27(3)47-41(72-57)16-34(60)45(24-59)69-47/h25,27-28,30-45,47-55,60H,2,5,7-24,59H2,1,3-4,6H3/t25-,27+,28+,30+,31+,32-,33+,34-,35+,36+,37-,38-,39+,40+,41+,42-,43-,44+,45-,47+,48+,49+,50-,51+,52+,53+,54-,55+,56+,57-,58+/m1/s1
InChIKeyMJMBDBINYFNDST-CUWLZNQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E7130 C52-Halichondrin-B Amine: Microtubule Inhibitor with Dual Tumor Microenvironment Amelioration for Oncology Procurement


E7130 (C52-halichondrin-B amine; CAS 2220148-40-1; C58H83NO17; MW 1066.28) is a fully synthetic halichondrin-class microtubule dynamics inhibitor created via total synthesis of norhalichondrin B through a joint research program between the Kishi group at Harvard University and Eisai Co., Ltd. [1] The molecule contains 31 chiral centers and was produced as a GMP batch of 11.5 g at 99.81% purity via 92 synthetic steps, enabling first-in-human clinical evaluation. [1] E7130 exhibits subnanomolar antiproliferative activity (IC50 0.01–0.1 nM) across KPL-4, OSC-19, FaDu, and HSC-2 cancer cell lines and is distinguished from all other microtubule-targeted agents by its dual tumor microenvironment (TME)-ameliorating pharmacology: it increases intratumoral CD31-positive endothelial cells (vascular remodeling) while simultaneously reducing α-SMA-positive cancer-associated fibroblasts (CAF suppression) at pharmacologically relevant concentrations. [1] A first-in-human Phase 1 dose-escalation study (NCT03444701) has been completed, establishing a recommended expansion dose of 480 μg/m2 Q3W with evidence of dose-dependent TME biomarker modulation. [2]

Why E7130 Cannot Be Substituted by Generic Microtubule Inhibitors or Vascular Disrupting Agents in TME-Focused Research


Conventional microtubule inhibitors (e.g., paclitaxel, vincristine) and vascular disrupting agents (e.g., plinabulin, combretastatin A-4) each possess only a subset of E7130's integrated pharmacological profile. Paclitaxel stabilizes microtubules without reducing α-SMA-positive CAFs; plinabulin disrupts tumor vasculature but with ~100–1800-fold lower antiproliferative potency (IC50 9.8–18 nM vs. E7130 0.01–0.1 nM) and no demonstrated anti-CAF activity. [1] Eribulin, the only clinically approved halichondrin-class agent, remodels tumor vasculature but lacks the anti-CAF mechanism that E7130 has uniquely demonstrated through TGF-β-pathway-mediated α-SMA suppression. [2] Furthermore, E7130 shows reduced P-glycoprotein (P-gp) substrate liability compared with vincristine, a property relevant to multidrug-resistant tumor settings where vinca alkaloids are actively effluxed. [3] Substituting E7130 with any single-mechanism microtubule agent forfeits the synergistic combination of direct cytotoxicity, vascular remodeling-enhanced drug delivery, and CAF-suppressive tumor microenvironment reprogramming that collectively underpin its preclinical and early clinical differentiation.

E7130 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decision-Making


Anti-CAF Activity: E7130 Significantly Reduces α-SMA-Positive CAFs Whereas Paclitaxel Shows No Effect — Direct Head-to-Head Comparison in FaDu SCCHN Xenografts

In a direct head-to-head in vivo experiment within the same study, E7130 in combination with cetuximab (CTX) significantly reduced the intratumoral area of α-SMA-positive cancer-associated fibroblasts (CAFs) in FaDu SCCHN subcutaneous xenografts at both 90 μg/kg and 180 μg/kg doses (i.v., single administration), whereas paclitaxel in combination with CTX (at its own maximally tolerated administration schedule) did not reduce α-SMA-positive CAFs. [1] Tumor regression in the E7130 combination groups was sustained for a significantly longer duration than in the paclitaxel combination group, consistent with the observed suppression of tumor regrowth mediated by CAF reduction. [1] Immunohistochemical analysis further demonstrated that tenascin-C and EDA-fibronectin — extracellular matrix proteins associated with the tumor-promoting function of α-SMA-positive CAFs — were reduced by E7130 + CTX but not by paclitaxel + CTX. [1] In vitro, E7130 at 0.15 nM inhibited TGF-β-induced α-SMA expression in BJ normal human fibroblasts without growth inhibitory activity, establishing a mechanistic basis distinct from its cytotoxic effects. [1]

Cancer-associated fibroblast (CAF) suppression α-SMA reduction Tumor microenvironment amelioration

Antiproliferative Potency: E7130 IC50 of 0.01–0.1 nM Represents ~100–1800-Fold Greater Potency Than Plinabulin (IC50 9.8–18 nM) Across Cancer Cell Lines

E7130 exhibits antiproliferative IC50 values of 0.01–0.1 nM against KPL-4 (HER2+ breast), OSC-19 (SCCHN), FaDu (hypopharyngeal SCCHN), and HSC-2 (oral SCCHN) cancer cell lines as determined by Cell Counting Kit-8 assay at 72 hours post-treatment. [1] In contrast, plinabulin (NPI-2358), a colchicine-site binding vascular disrupting agent also classified as a microtubule depolymerizer, exhibits reported antiproliferative IC50 values of 9.8–18 nM against HT-29, MES-SA, and HL-60 tumor cell lines. This represents a potency differential of approximately 100- to 1800-fold favoring E7130, depending on cell line comparison. The subnanomolar potency of E7130 is consistent with its halichondrin-class origin and high-affinity binding to the vinca domain of tubulin, distinguishing it from simpler VDA chemotypes. [1]

Antiproliferative activity Microtubule inhibition potency Cancer cell line IC50 comparison

Anti-CAF Mechanism Uniquely Demonstrated for E7130 Among Halichondrin-Class Agents: Eribulin Lacks Elucidated Anti-CAF Pharmacology — Class-Level Differentiation from the Only Approved Halichondrin

E7130 and eribulin (Halaven) are both halichondrin-class microtubule dynamics inhibitors. Eribulin is FDA-approved for metastatic breast cancer and liposarcoma and has been shown to remodel tumor vasculature through increased microvessel density (MVD), a property shared with E7130. [1] However, the Phase 1 clinical report for E7130 explicitly states: 'E7130 executes tumor microenvironment (TME) amelioration through unique anticancer-associated fibroblast (CAF) mechanisms of action, most notably by reducing levels of α-smooth muscle actin-positive CAFs; this anti-CAF effect by E7130 could contribute to longitudinal antitumor effect, and to our knowledge, this effect has not been fully elucidated for eribulin.' [1] This distinction is mechanistically grounded: E7130 impedes TGF-β-induced myofibroblast transdifferentiation by disrupting microtubule network formation, which impairs focal adhesion assembly and downstream PI3K/AKT/mTOR pathway activation — a mechanism not demonstrated for eribulin's right-half halichondrin fragment structure. [2] E7130 retains the full carbon skeleton of norhalichondrin B (including the left-half fragment), whereas eribulin is a truncated macrocyclic ketone analog derived from the right-half fragment of halichondrin B. [2]

Halichondrin class comparison Eribulin vs. E7130 CAF suppression differentiation

Reduced P-Glycoprotein Substrate Liability: E7130 Is a Less Potent P-gp Substrate Than Vincristine — Direct Comparison in Pediatric ETP-ALL Preclinical Models

In a Pediatric Preclinical Testing Consortium (PPTC) evaluation, E7130 was characterized as 'a novel anti-microtubule drug that is a less potent substrate for P-gp compared with other anti-microtubule drugs such as vincristine.' [1] This finding is significant because standard-of-care microtubule inhibitors used in ALL protocols — including vincristine, daunorubicin, and methotrexate — are substrates for the ATP-dependent drug efflux pump P-glycoprotein (P-gp, encoded by ABCB1). [1] ETP-ALL, a high-risk T-ALL subtype, expresses significantly higher ABCB1 levels compared with typical T-ALL (1.97-fold; FDR=0.0026; P=0.00029). [1] In the PPTC study, E7130 was evaluated in vivo at 0.09 and 0.135 mg/kg i.v. weekly × 3 against 6 ETP-ALL patient-derived xenografts, with vincristine (1 mg/kg i.p. weekly × 3) as comparator. While quantitative P-gp efflux ratios were not directly reported in the abstract, the explicit statement that E7130 is a less potent P-gp substrate than vincristine — coupled with its evaluation in both high- and low-ABCB1-expressing PDX models — supports differential efflux susceptibility. [1]

P-glycoprotein efflux Multidrug resistance Vincristine comparison

GMP Total Synthesis at >10-Gram Scale with 99.81% Purity: Enabling Clinical-Grade Material Supply That Natural Harvest Could Never Achieve — Supporting Evidence for Procurability

The total synthesis of E7130 represents a landmark achievement in complex natural product synthesis: 19.5 g of C52-halichondrin-B alcohol was synthesized at 99.84% purity, from which 15.0 g was converted to 11.5 g of E7130 (C52-halichondrin-B amine) at 99.81% purity under GMP conditions, via an optimized 92-step synthetic route employing catalytic asymmetric Ni/Cr-mediated cross-coupling reactions and a C37-C38 bond formation strategy. [1] This synthesis was achieved without any HPLC purification in the final GMP manufacturing process, relying instead on reverse-phase medium-pressure chromatography. [1] The >10 g GMP batch supplied the first-in-human Phase 1 clinical trial (NCT03444701). [2] By contrast, intact halichondrins had never been evaluated in human clinical trials prior to E7130, as natural harvest from marine sponges (Halichondria okadai) yielded only minuscule quantities insufficient for even preclinical pharmacology, and prior synthetic routes (109 steps, milligram scale) were not scalable. [1] This synthesis capability directly addresses the historical supply bottleneck that prevented drug development based on intact halichondrins for over three decades. [1]

GMP total synthesis Halichondrin supply Clinical-grade drug substance

E7130 Best-Fit Research and Preclinical Development Application Scenarios Based on Quantitative Differentiation Evidence


CAF-Rich Desmoplastic Tumor Models Requiring Combined Cytotoxic and Stromal Microenvironment Reprogramming

In tumor models characterized by abundant α-SMA-positive cancer-associated fibroblasts — including head and neck squamous cell carcinoma (SCCHN; FaDu, HSC-2, OSC-19), pancreatic ductal adenocarcinoma, and triple-negative breast cancer with desmoplastic stroma — E7130 is the only microtubule-targeted agent with demonstrated dual activity: direct subnanomolar antiproliferative cytotoxicity (IC50 0.01–0.1 nM) and simultaneous CAF suppression via TGF-β/PI3K/AKT/mTOR pathway disruption at pharmacologically relevant concentrations. [1] This is directly contrasted with paclitaxel, which exhibits no α-SMA-positive CAF reduction in the same SCCHN xenograft model under head-to-head conditions. [1] E7130 at doses as low as 90 μg/kg (one-half MTD in mice) produces sustained tumor regression in combination with cetuximab, an effect attributed specifically to CAF reduction preventing tumor regrowth. [1] Researchers should prioritize E7130 when the experimental question involves the interplay between cytotoxic microtubule inhibition and stromal fibroblast reprogramming.

Combination Therapy Studies Leveraging Vascular Remodeling to Enhance Macromolecular Drug Delivery into Tumors

E7130's capacity to increase intratumoral microvessel density (CD31-positive endothelial cells) and enhance tumor accumulation of co-administered macromolecular therapeutics has been demonstrated with cetuximab (HSC-2 orthotopic tongue model), trastuzumab (KPL-4 HER2+ breast cancer model), and anti-PD-1 antibody (CT26 syngeneic colon carcinoma model). [1] Cisplatin, a small-molecule chemotherapeutic that does not increase intratumoral MVD, failed to show tumor regression even when combined with E7130, confirming that the enhanced delivery mechanism is specific to macromolecular agents that benefit from improved tumor perfusion. [1] E7130 at 90 μg/kg i.v. significantly enhanced fluorescent-labeled cetuximab delivery into tumors compared with cetuximab alone. [1] This application scenario is relevant for investigators studying antibody-drug conjugate penetration, immune checkpoint inhibitor delivery, or bispecific antibody tumor targeting in hypovascular or poorly perfused tumor models.

P-Glycoprotein-Overexpressing Multidrug-Resistant Leukemia and Solid Tumor Models Where Vinca Alkaloids Are Ineffective

In ABCB1/P-gp-overexpressing tumor models — exemplified by early T-cell precursor acute lymphoblastic leukemia (ETP-ALL) with 1.97-fold ABCB1 overexpression compared with typical T-ALL [1] — E7130 offers a procurement-relevant advantage over vincristine and other P-gp-substrate microtubule inhibitors. E7130 is explicitly characterized as a less potent P-gp substrate than vincristine in the PPTC evaluation. [1] E7130 was tested at 0.09 and 0.135 mg/kg i.v. weekly against ETP-ALL PDXs with both high (FPKM 7.1–13.6) and low (FPKM 0–0.15) ABCB1 expression, demonstrating applicability across the P-gp expression spectrum. [1] This scenario extends to solid tumors with acquired multidrug resistance, such as taxane-resistant or anthracycline-resistant breast cancer, where P-gp-mediated drug efflux limits the efficacy of standard microtubule agents.

IND-Enabling GLP Toxicology and Large-Scale In Vivo Pharmacology Requiring Gram-Quantity High-Purity Drug Substance

The demonstrated GMP synthesis of 11.5 g of E7130 at 99.81% purity via a 92-step total synthesis [1] directly supports procurement for IND-enabling GLP toxicology studies, large-cohort xenograft efficacy trials, and formulation development programs. Unlike research-grade microtubule inhibitors that may contain synthesis byproducts or stereoisomer impurities (31 chiral centers in E7130 create approximately 4 billion possible stereoisomers), the GMP batch of E7130 is manufactured without HPLC purification and achieves pharmaceutical-grade purity standards suitable for regulatory submissions. [1] The Phase 1 clinical experience with 44 patients established a MTD of 480 μg/m2 Q3W with dose-dependent TME biomarker modulation (VEGFR3, MMP9), providing human pharmacokinetic and safety data to inform preclinical-to-clinical translation. [2] This scenario is specifically relevant for CROs, pharmaceutical R&D procurement groups, and academic drug development centers planning GLP-compliant studies with halichondrin-class compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for E7130

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.